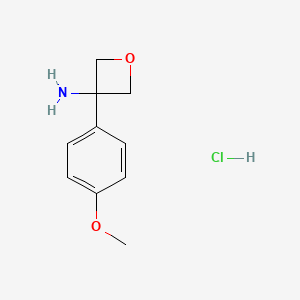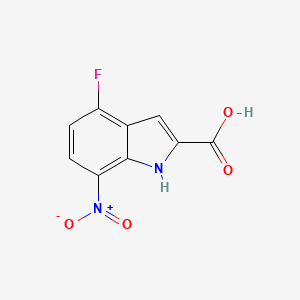
4-fluoro-7-nitro-1H-indole-2-carboxylic acid
Übersicht
Beschreibung
“4-fluoro-7-nitro-1H-indole-2-carboxylic acid” is a chemical compound with the molecular formula C9H5FN2O4 . It is also known as CRT0044876 and has a molecular weight of 206.15 . This compound is used as an inhibitor of fructose-1,6-bisphosphatase (FBPase), a key enzyme in the gluconeogenesis pathway .
Molecular Structure Analysis
The molecular structure of “4-fluoro-7-nitro-1H-indole-2-carboxylic acid” consists of a five-membered ring fused with a six-membered ring, containing two nitrogen atoms and one carbonyl group . The presence of the fluoro and nitro groups on the rings contributes to the compound’s reactivity and biological activity.
Chemical Reactions Analysis
While specific chemical reactions involving “4-fluoro-7-nitro-1H-indole-2-carboxylic acid” are not detailed in the available literature, indole derivatives are known to participate in a variety of chemical reactions due to the presence of reactive sites on the indole ring .
Physical And Chemical Properties Analysis
The compound “4-fluoro-7-nitro-1H-indole-2-carboxylic acid” has a molecular weight of 179.15 g/mol . It has a computed XLogP3 value of 2.4, indicating its lipophilicity . The compound has two hydrogen bond donors and three hydrogen bond acceptors .
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Indole derivatives, including 4-fluoro-7-nitro-1H-indole-2-carboxylic acid , have been studied for their potential in treating cancer. These compounds can target cancer cells and may be used to develop new therapeutic agents . The unique structure of indole derivatives allows them to interact with various biological targets, which can be leveraged to design drugs that can inhibit the growth of cancer cells.
Antimicrobial Activity
The indole core is known for its antimicrobial properties. Research has shown that indole derivatives can be effective against a range of microbes, making them valuable in the development of new antibiotics . The fluoro and nitro groups in 4-fluoro-7-nitro-1H-indole-2-carboxylic acid could potentially enhance these properties, leading to more potent antimicrobial agents.
Treatment of Disorders
Indole derivatives are also being explored for their role in treating various disorders in the human body. This includes neurological disorders, where modulation of indole pathways can have therapeutic effects . The specific modifications in 4-fluoro-7-nitro-1H-indole-2-carboxylic acid might offer new avenues for treating such conditions.
Antiviral Agents
Some indole derivatives have shown promise as antiviral agents. They can inhibit the replication of viruses by interfering with viral proteins or RNA . The structural features of 4-fluoro-7-nitro-1H-indole-2-carboxylic acid could be optimized to enhance its antiviral capabilities, potentially leading to new treatments for viral infections.
Anti-inflammatory Applications
Indole derivatives have been synthesized and assessed for their anti-inflammatory activity. Compounds like 4-fluoro-7-nitro-1H-indole-2-carboxylic acid could serve as a basis for developing new non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects .
Agricultural Chemicals
Indole derivatives are important intermediates in the synthesis of agricultural chemicals. They can be used to create compounds that protect crops from pests and diseases . The specific properties of 4-fluoro-7-nitro-1H-indole-2-carboxylic acid may make it suitable for developing novel agrochemicals.
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-fluoro-7-nitro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O4/c10-5-1-2-7(12(15)16)8-4(5)3-6(11-8)9(13)14/h1-3,11H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJMWXQZWHMHAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(NC2=C1[N+](=O)[O-])C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801255266 | |
| Record name | 4-Fluoro-7-nitro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801255266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-7-nitro-1H-indole-2-carboxylic acid | |
CAS RN |
1167056-39-4 | |
| Record name | 4-Fluoro-7-nitro-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-7-nitro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801255266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile](/img/structure/B1440927.png)

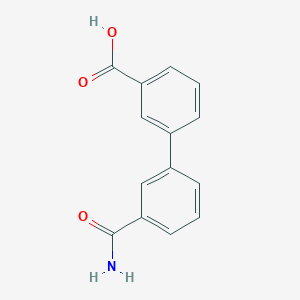
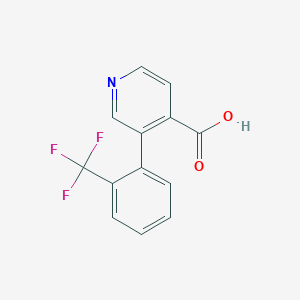
![Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate](/img/structure/B1440935.png)
![1-Boc-4-(carboxy-thiophen-3-YL-methyl)-[1,4]diazepane](/img/structure/B1440936.png)

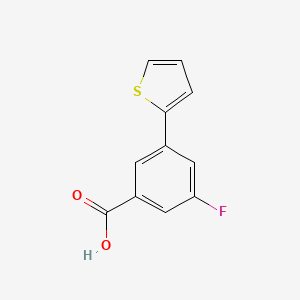
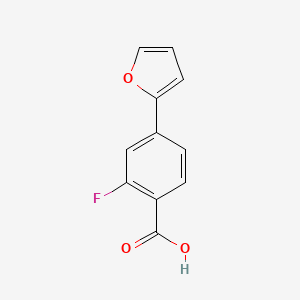
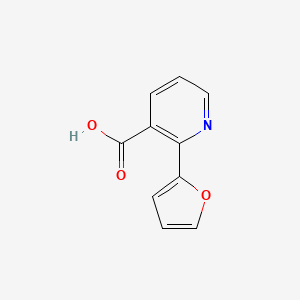
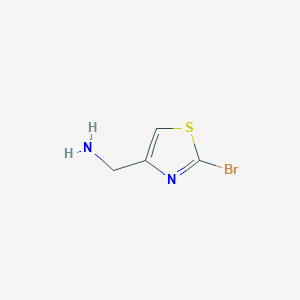
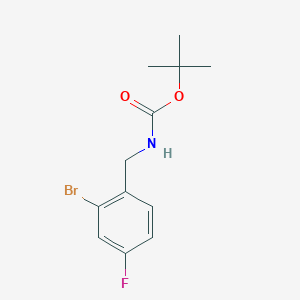
![N-[(2,6-Difluoropyridin-3-yl)methyl]-N-methylamine](/img/structure/B1440947.png)
